molecular formula C23H14BrFN4O2S B2716817 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one CAS No. 2034461-95-3

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B2716817
CAS No.: 2034461-95-3
M. Wt: 509.35
InChI Key: IYSSUROARABJLC-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial players in the DNA damage response pathway. Its primary research value lies in the field of oncology, where it is utilized to investigate the mechanism of synthetic lethality, particularly in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated DNA repair, this compound induces genomic instability and apoptosis in malignant cells, providing a valuable tool for studying targeted cancer therapeutics. The molecular structure, featuring a quinazolinone core linked to a 1,2,4-oxadiazole moiety via a thioether bridge, is designed for high-affinity binding to the PARP enzyme's active site. Researchers employ this compound in vitro and in vivo to explore chemopotentiation, as PARP inhibition can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. Its application extends to basic research on DNA repair mechanisms and the development of novel combination treatment strategies for resistant cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrFN4O2S/c24-15-7-5-14(6-8-15)21-27-20(31-28-21)13-32-23-26-19-4-2-1-3-18(19)22(30)29(23)17-11-9-16(25)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSUROARABJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazolinone core linked to a thioether and an oxadiazole moiety. The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone structure followed by the introduction of the oxadiazole and thioether groups. The presence of bromine and fluorine substituents is significant for enhancing biological activity due to their electronic effects.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (cm)
2-phenyl-3-amino quinazoline-4(3H)-oneS. aureus1.2
2-phenyl-3-amino quinazoline-4(3H)-oneE. coli1.0
This compoundP. aeruginosaTBD

Studies indicate that modifications to the quinazolinone structure can either enhance or diminish antibacterial activity. For example, the introduction of electron-donating groups tends to improve activity against various pathogens .

Anticancer Activity

Quinazolinone derivatives are also recognized for their anticancer properties. Several studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), lung cancer, and colorectal cancer.

Key Findings:

  • A series of quinazolinone derivatives showed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with IC50 values indicating effective growth inhibition .
  • The mechanism of action often involves the inhibition of critical signaling pathways such as EGFR and histone deacetylases .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, some studies have suggested that quinazolinones possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds containing the quinazolinone and oxadiazole frameworks have been reported to exhibit significant antibacterial and antifungal activities. For example, derivatives of quinazolin-4(3H)-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole unit may enhance these activities due to its ability to interact with microbial enzymes or membranes.
  • Anticancer Properties :
    • Research indicates that compounds with quinazolinone structures often demonstrate anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. The thioether linkage in the compound may facilitate the interaction with target proteins, enhancing its efficacy against cancer cells .
  • Anti-inflammatory Effects :
    • The presence of the oxadiazole moiety has been linked to anti-inflammatory properties, making such compounds potential candidates for treating inflammatory diseases. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes .

Antimicrobial Efficacy

A study synthesized various 1,3,4-oxadiazolyl-quinazolin-4(3H)-one derivatives and tested them against gram-positive and gram-negative bacteria. Notably, compounds with bromine or iodine substitutions exhibited potent antimicrobial activity, suggesting that similar substitutions in the compound of interest could yield comparable results .

Anticancer Activity

In another investigation involving quinazolinone derivatives, several compounds were tested for their ability to inhibit cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity against breast and lung cancer cells . This highlights the potential for developing targeted therapies based on structural modifications of the compound.

Chemical Reactions Analysis

Hydrolysis of Oxadiazole Ring

The 1,2,4-oxadiazole ring can undergo hydrolysis under acidic or basic conditions, leading to ring opening. For example, oxadiazole derivatives hydrolyze in aqueous HCl to form amides or carboxylic acids .

Reaction TypeConditionsOutcomeReference
HydrolysisHCl (aq)/HeatRing opening to amide/carboxylic acid

Oxidation of Thioether Linkage

The -S-CH₂- group can oxidize to sulfone (-SO₂-) under strong oxidizing agents like hydrogen peroxide (H₂O₂) or mCPBA:
R-S-CH₂-H₂O₂, AcOHR-SO₂-CH₂-\text{R-S-CH₂-} \xrightarrow{\text{H₂O₂, AcOH}} \text{R-SO₂-CH₂-}

This reaction is common in quinazolinone derivatives with thioether substituents .

Nucleophilic Aromatic Substitution (NAS)

The fluorophenyl group at position 3 may participate in NAS reactions due to the electron-withdrawing effect of fluorine. Possible reactions include:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Cyanation : Introduction of cyano groups using nucleophilic reagents.

Cross-Coupling Reactions

The bromophenyl substituent on the oxadiazole ring enables cross-coupling (e.g., Suzuki or Heck reactions) to introduce additional functional groups:
Ar-BrPd catalystAr-R\text{Ar-Br} \xrightarrow{\text{Pd catalyst}} \text{Ar-R}

Such reactions are critical for modifying biological activity in drug discovery .

Analytical Confirmation

The structure of this compound is confirmed via spectroscopic methods:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks for aromatic protons (fluorophenyl and bromophenyl), thioether (-S-CH₂-), and quinazolinone protons.

    • ¹³C NMR : Distinct carbons for oxadiazole, quinazolinone, and substituents.

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/zm/z corresponding to the molecular formula C24H16BrFN4O2S\text{C}_{24}\text{H}_{16}\text{BrF}\text{N}_4\text{O}_2\text{S}.

  • Infrared (IR) Spectroscopy :

    • Absorption bands for carbonyl (C=O), C=N, and S-H (if thione form exists) .

Thione-Thiol Tautomerism

The oxadiazole-2-thione moiety can exist in thione-thiol equilibrium, influencing reactivity under basic or acidic conditions .

Thermal Stability

Quinazolinones are generally stable under standard conditions but may undergo decomposition at high temperatures (>200°C) .

pH Sensitivity

The compound’s stability in acidic/basic solutions depends on substituents. Fluorophenyl groups enhance stability due to electron-withdrawing effects.

Comparative Analysis of Similar Compounds

CompoundKey FeaturesSynthesis StepsReactions StudiedReference
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-oneMethoxypropyl substituentQuinazolinone + oxadiazole formationHydrolysis, oxidation
3-benzyl-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-oneBenzyl groupThioether introduction via CS₂/KOHS-alkylation, substitution
5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiolOxadiazole-2-thiolCyclization of hydrazides + CS₂Hydrolysis, tautomerism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs fall into three categories: quinazolinones, 1,2,4-oxadiazoles, and triazole-thiones. Key comparisons include:

Compound Class Core Structure Substituents/Modifications Key Features/Activities Reference
Target Compound Quinazolinone + Oxadiazole 4-Fluorophenyl, 4-bromophenyl, methylthio bridge Hypothesized antimicrobial/kinase inhibition
Quinazolinones (e.g., ) Quinazolinone Varied aryl/alkyl groups Antimicrobial (Gram- bacteria), fungistatic, cytotoxic (HeLa cells, IC50 ~10–100 µM)
1,2,4-Oxadiazoles (e.g., ) Oxadiazole + Phthalazinone 3-Bromophenyl, phenyl Intermediate for kinase inhibitors
Triazole-Thiones (e.g., ) Triazole + Thione Trifluoromethylphenyl, difluorobenzyl Antibacterial, antifungal

Key Structural Differences:

  • The target’s methylthio-oxadiazole linker is distinct from simpler triazole-thione or oxadiazole-phthalazinone systems in analogs.
  • The 4-fluorophenyl group contrasts with the 3,4,5-trimethoxyphenyl or pyridinyl substituents in triazole derivatives (e.g., ).

Q & A

Basic Synthesis: What is a reliable methodological approach to synthesize the target compound?

The synthesis involves sequential heterocyclic formation and functionalization:

1,2,4-Oxadiazole Ring Formation : React 4-bromobenzamide derivatives with hydroxylamine under microwave-assisted conditions (120°C, 30 min) to form the oxadiazole core .

Thioether Linkage : Introduce the methylthio group via nucleophilic substitution using mercaptoacetic acid and K₂CO₃ in PEG-400 at 70–80°C, as demonstrated in analogous thiol-ether syntheses .

Quinazolinone Assembly : Condense the oxadiazole-thio intermediate with 4-fluorophenyl isocyanate in DMF, followed by cyclization using POCl₃ to form the quinazolinone core .
Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via recrystallization in ethanol .

Advanced Synthesis: How can researchers optimize low yields during oxadiazole cyclization?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Microwave Irradiation : Reduces reaction time from hours to minutes, improving efficiency (e.g., 85% yield in 30 min vs. 60% in 6 hours under conventional heating) .
  • Catalyst Screening : Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 improves solubility of hydrophobic precursors .

Characterization: Which spectroscopic methods confirm the compound’s structure?

  • NMR :
    • ¹H NMR : Look for aromatic protons of 4-fluorophenyl (~7.2–7.6 ppm) and 4-bromophenyl (~7.4–7.8 ppm) groups. The methylthio (–SCH₂–) appears as a singlet at ~4.3 ppm .
    • ¹³C NMR : Quinazolinone carbonyl resonates at ~165 ppm; oxadiazole carbons appear at ~160–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles to validate stereochemistry .

Biological Activity: How to design assays for evaluating antimicrobial potential?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Kinetics : Assess bactericidal activity at 2× MIC over 24 hours, with sampling at 0, 4, 8, and 24 hours .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to determine selectivity indices (IC₅₀/MIC ratio >10 indicates safety) .

Computational Modeling: What methods predict target binding affinity?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase). Key residues (e.g., Ser84 in E. coli gyrase) should show hydrogen bonding with the oxadiazole and quinazolinone groups .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • QSAR : Derive regression models using descriptors like logP and polar surface area to correlate structural features with activity .

Data Contradictions: How to resolve discrepancies in solubility studies?

If solubility in DMSO conflicts with aqueous buffers:

  • Co-Solvent Systems : Use PEG-400 or β-cyclodextrin to enhance aqueous solubility while maintaining stability .
  • pH-Dependent Studies : Test solubility across pH 2–8 (simulating physiological conditions) using HPLC-UV quantification .
  • Surfactant Screening : Polysorbate 80 (0.1% w/v) can improve dispersion without altering chemical integrity .

Stability: What protocols assess compound stability under stress conditions?

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Hydrolysis of the oxadiazole ring is a critical degradation pathway .
  • Long-Term Storage : Store at –20°C under argon; after 6 months, >95% purity is retained if sealed in amber vials .

Structure-Activity Relationships (SAR): How to systematically explore structural modifications?

  • Core Modifications :
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .
    • Substitute the methylthio group with sulfone (–SO₂–) to improve metabolic stability .
  • Biological Testing : Compare MIC values of analogs against resistant bacterial strains to identify pharmacophore essentials .

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